2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound featuring an imidazo[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step often involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzylation and Acetylation: The core structure is further modified by introducing benzyl and acetyl groups through reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Nickel, palladium, and other transition metals
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties allow it to be used in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have applications in medicinal chemistry and material science.
Benzimidazoles: Another class of compounds with a similar core, used in various pharmaceutical applications.
Uniqueness
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(3-benzyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H24N4O2/c31-24(27-16-15-19-9-3-1-4-10-19)17-23-25(32)29(18-20-11-5-2-6-12-20)26-28-21-13-7-8-14-22(21)30(23)26/h1-14,23H,15-18H2,(H,27,31) |
InChI Key |
RKPMIFDNZXITAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=C5 |
Origin of Product |
United States |
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